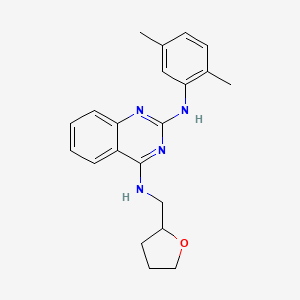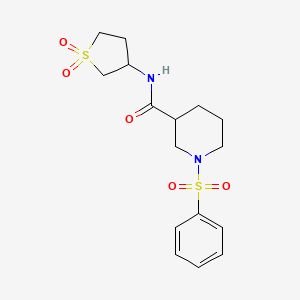![molecular formula C15H13F6N5 B4016266 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine](/img/structure/B4016266.png)
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine
Vue d'ensemble
Description
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine is a complex organic compound featuring a pyrimidine ring substituted with trifluoromethyl groups and a guanidine moiety attached to a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups and a bipyridine structure.
Trifluoromethylpyridine: A simpler compound with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine is unique due to its combination of a pyrimidine ring with trifluoromethyl groups and a guanidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
2-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]-1-(2,4-dimethylphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F6N5/c1-7-3-4-9(8(2)5-7)23-12(22)26-13-24-10(14(16,17)18)6-11(25-13)15(19,20)21/h3-6H,1-2H3,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCRBOJSXSMDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [(5E)-5-(biphenyl-4-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4016185.png)
![1-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-naphthyl 4-(acetylamino)benzenesulfonate](/img/structure/B4016202.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4016233.png)

![N-(furan-2-ylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4016240.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B4016241.png)
![7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B4016248.png)
![methyl 6-bromo-1-ethyl-1-(4-fluorobenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016258.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]methanesulfonamide](/img/structure/B4016273.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-5-(piperidine-1-carbonyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4016281.png)
![4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-furoate](/img/structure/B4016295.png)

![1-[2-[N-(benzenesulfonyl)-3-chloroanilino]acetyl]piperidine-4-carboxamide](/img/structure/B4016299.png)
